molecular formula C16H23N3O3 B2877340 tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate CAS No. 1233951-99-9

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate

Cat. No.: B2877340
CAS No.: 1233951-99-9
M. Wt: 305.378
InChI Key: JBPRJCVCSUWBQQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a nicotinamide (pyridine-3-carboxamide) substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes.

Properties

IUPAC Name

tert-butyl 4-(pyridine-3-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-6-13(7-10-19)18-14(20)12-5-4-8-17-11-12/h4-5,8,11,13H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPRJCVCSUWBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate typically involves the reaction of nicotinic acid with tert-butyl 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable base and a solvent such as dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the piperidine ring or the nicotinamide moiety.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety plays a crucial role in these interactions, often mimicking the behavior of nicotinamide adenine dinucleotide (NAD+). This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications Ref.
tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate (E-isomer) 4-Methoxystyryl C19H25NO3 315.41 Investigated as a dual inhibitor of butyrylcholinesterase and monoamine oxidase B for Alzheimer’s therapy.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridin-3-yl C15H23N3O2 277.36 Intermediate in drug synthesis; no GHS hazards reported.
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate Pyrimidin-2-yl-piperazine C18H30N6O2 370.47 Synthesized via automated methods (83% yield); potential kinase or receptor modulator.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino C16H24N2O2 276.38 Listed as a precursor in illicit drug synthesis; regulatory concerns.
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate Hydroxy, methylaminomethyl C12H24N2O3 244.33 High purity (95%); applications in peptide or small-molecule drug design.
tert-Butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate 2-Fluoro-6-hydroxyphenyl C16H22FNO3 295.35 Fluorinated analog with potential use in PET imaging or CNS-targeting drugs.
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 3,4-Difluorobenzylamino C17H24F2N2O2 326.38 Fluorine-rich structure for enhanced metabolic stability and bioavailability.

Key Structural and Functional Differences :

In contrast, analogs like the 4-methoxystyryl derivative () prioritize aromaticity for cholinesterase inhibition, while fluorinated variants () enhance lipophilicity and blood-brain barrier penetration.

Synthetic Accessibility: The target compound likely requires nicotinamide coupling to a Boc-piperidine intermediate, similar to methods for tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (83% yield via automated synthesis) . In contrast, tert-butyl 4-(phenylamino)piperidine-1-carboxylate () is flagged for regulatory risks due to its role in illicit drug synthesis.

Methoxy- or fluorinated analogs () are tailored for enzyme inhibition or imaging applications.

Biological Activity

tert-Butyl 4-(nicotinamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The compound's structure allows it to function as an inhibitor or modulator of these targets, which may lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of piperidine compounds can enhance the efficacy of existing antibiotics by inhibiting bacterial efflux pumps, which are responsible for multidrug resistance. Although this compound itself may not have intrinsic antibacterial properties, its structural analogs have demonstrated potential in this area .
  • Neuroprotective Effects :
    • Compounds with similar piperidine structures have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline .
  • Anti-inflammatory Properties :
    • Some studies suggest that nicotinamide derivatives can exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

  • Study on Antimicrobial Potentiation :
    A study assessed the ability of piperidine derivatives to potentiate the activity of antibiotics against resistant strains of bacteria. The results indicated that certain modifications to the piperidine structure could significantly enhance antibiotic efficacy .
  • Neuroprotection in Animal Models :
    Research involving animal models has shown that nicotinamide derivatives can improve cognitive function and reduce neuroinflammation, suggesting potential applications in treating Alzheimer's disease .

Data Table: Comparison of Biological Activities

Activity TypeCompoundEfficacy (IC50/μM)Reference
AntimicrobialPiperidine Derivative A>500 (no intrinsic activity)
NeuroprotectiveNicotinamide Derivative B90 (AChE inhibition)
Anti-inflammatoryNicotinamide Derivative CNot quantified

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